5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 73216-27-0
Cat. No.: VC4341821
Molecular Formula: C17H16ClN3O2S
Molecular Weight: 361.84
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73216-27-0 |
---|---|
Molecular Formula | C17H16ClN3O2S |
Molecular Weight | 361.84 |
IUPAC Name | 3-[(4-chlorophenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C17H16ClN3O2S/c1-2-22-14-9-5-13(6-10-14)21-16(19-20-17(21)24)11-23-15-7-3-12(18)4-8-15/h3-10H,2,11H2,1H3,(H,20,24) |
Standard InChI Key | DCEVOGDKJPIIDN-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₇H₁₆ClN₃O₂S, with a molecular weight of 361.84 g/mol. Its IUPAC name, 3-[(4-chlorophenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione, reflects the positions of its substituents (Figure 1). Key structural elements include:
-
A 1,2,4-triazole ring functionalized at the 3-position with a thiol (-SH) group.
-
A 4-chlorophenoxymethyl moiety at the 5-position.
-
A 4-ethoxyphenyl group at the 4-position.
Table 1: Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₇H₁₆ClN₃O₂S | |
Molecular Weight | 361.84 g/mol | |
CAS Number | 73216-27-0 | |
SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl | |
Solubility | Not experimentally reported | |
Stability | Likely stable under inert conditions |
Synthesis and Reactivity
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions or functional group transformations. For this compound, a common approach includes:
-
Formation of the triazole core: Condensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions .
-
Introduction of substituents: Nucleophilic substitution or coupling reactions to attach the chlorophenoxymethyl and ethoxyphenyl groups .
Table 2: Representative Synthetic Pathways
The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the chlorophenoxy moiety may contribute to electronic effects influencing receptor binding .
Pharmaceutical Applications
As a pharmaceutical intermediate, this compound serves as a precursor for:
-
Antimicrobial agents: Functionalization at the thiol position generates disulfide prodrugs with improved bioavailability .
-
Kinase inhibitors: Triazoles modulate ATP-binding pockets in kinases, relevant in cancer therapy.
Drug Delivery Considerations
-
Lipophilicity: Calculated logP = 3.99 (similar to ciprofloxacin) suggests moderate tissue penetration .
-
Metabolic Stability: Ethoxy groups may slow oxidative metabolism compared to methoxy analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume